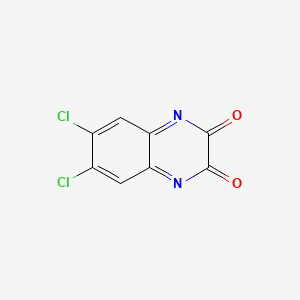

6,7-Dichloroquinoxaline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

146847-76-9 |

|---|---|

Molecular Formula |

C8H2Cl2N2O2 |

Molecular Weight |

229.02 g/mol |

IUPAC Name |

6,7-dichloroquinoxaline-2,3-dione |

InChI |

InChI=1S/C8H2Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H |

InChI Key |

KPULYMSKFDKVDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=NC(=O)C(=O)N=C21)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dichloroquinoxaline-2,3-dione: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,7-dichloroquinoxaline-2,3-dione, a key antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document details the synthetic protocol, in-depth characterization data, and its mechanism of action within relevant signaling pathways. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, neuropharmacology, and drug development.

Synthesis of this compound

The primary synthetic route to this compound involves the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with an oxalic acid derivative. A well-established and efficient method is the direct reaction with oxalic acid in an acidic medium.

Experimental Protocol

A reliable method for the synthesis of the closely related 6-chloroquinoxaline-2,3(1H,4H)-dione, which can be adapted for the 6,7-dichloro analog, involves the following steps[1]:

-

Reaction Setup: To 1 gram of 4,5-dichloro-o-phenylenediamine (1 equivalent), add 0.63 grams of oxalic acid (1 equivalent) and 20 mL of 4N hydrochloric acid.

-

Reflux: The reaction mixture is heated to reflux for 5 hours.

-

Isolation: After cooling, the resulting solid is collected by filtration.

-

Purification: The collected solid is washed with distilled water and dried to yield the final product, this compound.

This one-pot synthesis method under solvent-free grinding conditions has also been reported as an environmentally benign and efficient alternative.[2]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize key analytical data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 25983-13-5 | [3] |

| Molecular Formula | C₈H₄Cl₂N₂O₂ | [3] |

| Molecular Weight | 231.0 g/mol | [3] |

| Purity | 98% | [3] |

Table 2: Spectroscopic Data

| Technique | Expected Observations for this compound | Reference Data (Related Compounds) |

| ¹H NMR | Aromatic protons will appear as singlets due to the symmetrical substitution. | For 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione (in DMSO-d₆): δ = 6.91 (d, 1H), 7.32 (d, 1H), 7.86 (s, 1H); 9.43 (s, 2H, NH).[2] For 2,3,6,7-tetrachloroquinoxaline (in CDCl₃): δ = 8.12 (s, 2H).[4] |

| ¹³C NMR | Signals for the carbonyl carbons and the aromatic carbons. Symmetrical substitution will simplify the spectrum. | For 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione (in DMSO-d₆): δ = 119.0, 121.3, 122.7, 125.3, 129.6, 132.5, 160.2.[2] For 2,3,6,7-tetrachloroquinoxaline (in CDCl₃): δ = 128.7, 136.1, 139.1, 146.7.[4] |

| IR (KBr) | Characteristic peaks for N-H stretching, C=O stretching, and C-Cl stretching. | For 2,3,6,7-tetrachloroquinoxaline (cm⁻¹): 3078, 1773, 1586, 1539, 1520, 1451, 1398, 1262, 1152, 1100, 1009, 975, 892, 571, 529, 439.[4] |

| Mass Spec (EI-MS) | Molecular ion peak corresponding to the molecular weight. | For 2,3,6,7-tetrachloroquinoxaline: [M]⁺ 266.[4] |

Table 3: Elemental Analysis

| Element | Calculated (%) | Found (%) | Reference |

| C | 41.59 | 41.57 | [2] |

| H | 1.75 | 1.74 | [2] |

| N | 12.13 | 12.11 | [2] |

Biological Activity and Signaling Pathway

This compound is a well-characterized selective competitive antagonist at the glycine binding site of the NMDA receptor.[3] The NMDA receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission and plasticity in the central nervous system.

Mechanism of Action

The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. This compound exerts its antagonistic effect by competing with glycine for its binding site on the GluN1 subunit of the NMDA receptor. This prevents the conformational change necessary for channel opening, thereby inhibiting ion influx (primarily Ca²⁺) even in the presence of glutamate.

NMDA Receptor Antagonism by this compound

Caption: Competitive antagonism at the NMDA receptor glycine site.

Applications in Drug Development

The specific antagonism of the glycine site on the NMDA receptor makes this compound and its analogs valuable tools in neuropharmacological research. They are instrumental in studying the physiological and pathological roles of the NMDA receptor in conditions such as epilepsy, neurodegenerative diseases, and psychiatric disorders. The quinoxaline-2,3-dione scaffold serves as a template for the design of novel therapeutics targeting glutamatergic neurotransmission.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and biological function of this compound. The straightforward synthetic accessibility and potent, selective biological activity underscore the importance of this compound in neuroscience research and its potential as a lead structure in the development of novel central nervous system therapeutics.

References

In-Depth Technical Guide: Physicochemical Properties of 6,7-Dichloroquinoxaline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichloroquinoxaline-2,3-dione, often abbreviated as DCQX, is a potent and selective competitive antagonist of the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1] This quinoxaline derivative has been instrumental in the study of glutamatergic neurotransmission, particularly in elucidating the role of the glycine binding site in NMDA receptor function. Its rigid, planar structure and specific substitutions contribute to its high affinity and selectivity, making it a valuable tool in neuroscience research and a lead compound in the development of novel therapeutics targeting NMDA receptor-mediated pathologies. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings and for the design of new analogs. The following tables summarize the key physical and chemical characteristics of this compound.

| Identifier | Value |

| IUPAC Name | 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione |

| CAS Number | 25983-13-5[2] |

| Molecular Formula | C₈H₄Cl₂N₂O₂[2][3] |

| Molecular Weight | 231.03 g/mol |

| Exact Mass | 229.9650 g/mol |

| SMILES | O=C1NC2=CC(=C(Cl)C=C2N1)Cl |

| InChI | InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) |

| Property | Value | Notes |

| Melting Point | >300 °C | Experimental data for the closely related quinoxalinedione suggests a high melting point. |

| Solubility | Soluble in DMSO.[4][5][6] Sparingly soluble in other organic solvents and water. | The high polarity and crystalline nature of the compound limit its solubility in non-polar solvents. |

| pKa | Predicted: ~7.5 (acidic N-H), ~1.5 (basic N) | The amide protons are weakly acidic, while the pyrazine nitrogens are weakly basic. |

| LogP | Predicted: 1.5-2.0 | The predicted octanol-water partition coefficient suggests moderate lipophilicity. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4,5-dichloro-1,2-phenylenediamine with an oxalic acid derivative. The following protocol is a representative method.

Materials:

-

4,5-dichloro-1,2-phenylenediamine

-

Diethyl oxalate

-

Concentrated Sulfuric Acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 4,5-dichloro-1,2-phenylenediamine in ethanol.

-

Add an equimolar amount of diethyl oxalate to the solution.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux the mixture for 10 minutes at 150°C.[7]

-

Allow the reaction to cool to room temperature, during which a precipitate will form.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to yield pure this compound.

NMDA Receptor Glycine Site Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the glycine binding site of the NMDA receptor.[8][9][10][11][12]

Materials:

-

Rat brain cortical membranes

-

[³H]glycine (radioligand)

-

This compound (test compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glycine (for non-specific binding determination)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare rat brain cortical membranes by homogenization and centrifugation.

-

In reaction tubes, add a fixed concentration of [³H]glycine and varying concentrations of this compound to the membrane preparation suspended in Tris-HCl buffer.

-

For the determination of non-specific binding, add a high concentration of unlabeled glycine to a separate set of tubes.

-

Incubate the tubes at 4°C for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of this compound, which can then be converted to the inhibition constant (Ki).

Biological Activity and Signaling Pathways

This compound exerts its biological effect by acting as a competitive antagonist at the glycine co-agonist site on the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor complex. This dual-agonist requirement makes the NMDA receptor a molecular coincidence detector.

The binding of both glutamate and glycine induces a conformational change in the receptor, leading to the opening of its ion channel. This allows the influx of Ca²⁺ and Na⁺ into the neuron and the efflux of K⁺, resulting in depolarization of the postsynaptic membrane. The influx of Ca²⁺ is particularly important as it acts as a second messenger, activating a variety of intracellular signaling cascades that can lead to long-term changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD).

This compound selectively binds to the glycine site, preventing the binding of the endogenous co-agonists glycine and D-serine. By occupying this site without activating the receptor, DCQX effectively blocks the channel opening, even in the presence of glutamate. This inhibitory action makes DCQX a powerful tool for studying the physiological and pathological roles of NMDA receptors.

Below are diagrams illustrating the NMDA receptor signaling pathway and a general experimental workflow for studying the effects of this compound.

Caption: NMDA Receptor Signaling Pathway and Inhibition by DCQX.

References

- 1. Abolition of the NMDA-mediated responses by a specific glycine antagonist, this compound (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:146847-76-9 | Chemsrc [chemsrc.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding to the glycine site of the NMDA receptor complex in brains of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

6,7-Dichloroquinoxaline-2,3-dione: A Technical Guide to its Mechanism of Action as a Selective NMDA Receptor Antagonist

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of 6,7-dichloroquinoxaline-2,3-dione (DCQX), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document collates available data on its binding profile, functional effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective Antagonism at the NMDA Receptor Glycine Co-agonist Site

This compound (DCQX) exerts its effects primarily through competitive antagonism at the strychnine-insensitive glycine binding site on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor[1][2]. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is unique in its requirement for the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for channel activation.

DCQX selectively binds to this glycine co-agonist site, thereby preventing the binding of endogenous glycine. This action allosterically inhibits the conformational change required for glutamate to effectively open the ion channel. Consequently, DCQX abolishes NMDA receptor-mediated responses, including ion flux and subsequent downstream signaling cascades[2]. A key feature of DCQX is its high selectivity for the glycine binding site, with minimal to no effect on the glutamate binding site or other neurotransmitter receptors[1]. This specificity makes it a valuable tool for neuroscience research and a lead compound in the development of therapeutics targeting NMDA receptor hyperexcitability.

The functional consequence of this antagonism is a reduction in NMDA receptor-mediated excitotoxicity, which has been implicated in a variety of neurological disorders. By blocking the glycine site, DCQX can provide neuroprotective effects against glutamate-induced neuronal damage.

Quantitative Data on Receptor Binding

| Compound | Target | Radioligand | IC50 | Ki | Citation |

| This compound (DCQX) | NMDA Receptor Glycine Site | [3H]glycine | Data not available in cited abstracts | Data not available in cited abstracts | [1][2] |

| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | NMDA Receptor Glycine Site | [3H]glycine | 5.7 µM | Not Reported | [3][4] |

Experimental Protocols

The characterization of DCQX's mechanism of action relies on two key experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the affinity and selectivity of a compound for a specific receptor.

Objective: To determine the competitive binding of DCQX to the strychnine-insensitive glycine site on the NMDA receptor.

General Protocol:

-

Membrane Preparation:

-

Rat brain cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the synaptic membranes.

-

The resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.

-

The final membrane preparation is resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the glycine site (e.g., [3H]glycine).

-

Increasing concentrations of the unlabeled test compound (DCQX) are added to compete with the radioligand for binding.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., glycine).

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed rapidly with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of DCQX that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure the ion flow through receptor channels in response to agonist application and to assess the effects of antagonists.

Objective: To measure the inhibition of NMDA-evoked currents by DCQX in neurons.

General Protocol:

-

Cell Preparation:

-

Primary neuronal cultures (e.g., from rat hippocampus or cortex) are prepared on coverslips.

-

Alternatively, acute brain slices can be used.

-

-

Recording Setup:

-

A coverslip with neurons is placed in a recording chamber on the stage of a microscope and continuously perfused with an external recording solution.

-

A glass micropipette with a fine tip (the patch pipette) is filled with an internal solution and mounted on a micromanipulator.

-

The patch pipette is carefully brought into contact with the membrane of a neuron to form a high-resistance seal (a "gigaseal").

-

The membrane patch under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

-

-

Data Acquisition:

-

The neuron is voltage-clamped at a holding potential (e.g., -60 mV).

-

NMDA receptor-mediated currents are evoked by the application of NMDA and glycine to the external solution.

-

Once a stable baseline current is established, DCQX is applied to the perfusion solution.

-

The change in the amplitude of the NMDA-evoked current in the presence of DCQX is recorded.

-

To confirm competitive antagonism, the concentration of the co-agonist (glycine) can be increased to determine if the inhibitory effect of DCQX can be overcome.

-

-

Data Analysis:

-

The amplitude of the NMDA-evoked currents before and after the application of DCQX is measured and compared.

-

A concentration-response curve can be generated by applying different concentrations of DCQX to determine the IC50 for the inhibition of the NMDA-mediated current.

-

Conclusion

This compound is a highly selective competitive antagonist of the glycine co-agonist site on the NMDA receptor. Its mechanism of action, which involves the allosteric inhibition of receptor activation, makes it a valuable pharmacological tool for studying the role of NMDA receptors in synaptic transmission and plasticity. Furthermore, its ability to attenuate NMDA receptor-mediated excitotoxicity underscores its potential as a lead compound for the development of novel neuroprotective therapies. Further research to fully quantify its binding affinity and to explore its in vivo efficacy and safety profile is warranted.

References

- 1. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abolition of the NMDA-mediated responses by a specific glycine antagonist, this compound (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - ePrints Soton [eprints.soton.ac.uk]

- 4. researchgate.net [researchgate.net]

The Dawn of a New Era in Neuroscience: The Early Discovery and Development of Quinoxalinediones as Potent Excitatory Amino Acid Receptor Antagonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The late 1980s marked a pivotal moment in the exploration of the central nervous system, particularly in understanding the intricate mechanisms of excitatory neurotransmission. The primary mediator of fast excitatory signaling, the amino acid glutamate, and its receptors were identified as key players in a vast array of physiological processes and pathological conditions. While antagonists for the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors were available, the non-NMDA receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, remained enigmatic due to a lack of potent and selective antagonists. This gap in the pharmacological toolkit hindered the elucidation of their specific roles in synaptic transmission and disease. This technical guide delves into the seminal early discovery and development of quinoxalinediones, a novel class of compounds that revolutionized the study of glutamate receptors and opened new avenues for therapeutic intervention in neurological disorders.

The Breakthrough: Identification of Quinoxalinediones as Potent Non-NMDA Antagonists

In 1988, a team of researchers led by Tage Honoré at the pharmaceutical company Ferrosan in Denmark published a landmark paper in Science that introduced the first potent and competitive antagonists for the non-NMDA glutamate receptors. This groundbreaking work identified two quinoxalinedione derivatives, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX), as highly effective blockers of quisqualate and kainate-induced neuronal excitation.

The discovery was the culmination of a systematic research effort to identify compounds that could competitively inhibit the binding of [3H]AMPA to rat cortical membranes. This logical progression from receptor binding assays to functional electrophysiological studies was key to their success.

Core Compounds and Their Pharmacological Profile

The initial studies focused on CNQX and DNQX, which demonstrated high affinity for the AMPA receptor and, to a lesser extent, the kainate receptor. A subsequent derivative, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), was later developed and also became a widely used tool in neuroscience research.

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory concentrations of the early, key quinoxalinediones against various glutamate receptor subtypes. This data is compiled from several foundational studies and provides a comparative overview of their potency and selectivity.

| Compound | Receptor Subtype | Assay Type | Preparation | Radioligand | IC50 (µM) | Ki (µM) | Reference(s) |

| CNQX | AMPA | Binding | Rat Cortical Membranes | [3H]AMPA | 0.3 | - | |

| Kainate | Binding | Rat Cortical Membranes | [3H]Kainate | 1.5 | - | ||

| NMDA (Glycine Site) | Binding | Rat Cortical Membranes | [3H]Glycine | 25 | - | ||

| DNQX | AMPA | Binding | Rat Cortical Membranes | [3H]AMPA | 0.74 | - | [1] |

| Kainate | Binding | Rat Cortical Membranes | [3H]Kainate | - | - | ||

| NMDA | Cytotoxicity | Cortical Cultures | - | - | - | [2] | |

| NBQX | AMPA | Binding | Rat Whole Brain | [3H]AMPA | - | 0.060 | |

| Kainate | Electrophysiology | Spinal Cord Neurons | - | - | - | ||

| NMDA (Glycine Site) | Binding | Rat Whole Brain | [3H]Glycine | >100 | - |

Detailed Experimental Protocols

The characterization of quinoxalinediones relied on two primary experimental techniques: radioligand binding assays to determine the affinity of the compounds for the glutamate receptors, and in vitro electrophysiology to assess their functional antagonist activity.

Radioligand Binding Assay for [3H]AMPA

This protocol is a representative method used in the late 1980s for competitive binding assays.

1. Membrane Preparation:

-

Rat cerebral cortex was homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate was centrifuged at 48,000 x g for 15 minutes.

-

The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous glutamate.

-

The suspension was centrifuged again, and the final pellet was resuspended in 50 mM Tris-HCl buffer containing 100 mM KSCN (to enhance AMPA binding) and stored at -80°C until use.

2. Binding Assay:

-

The assay was performed in a final volume of 1 ml containing:

-

50 µl of radioligand ([3H]AMPA, final concentration ~5 nM)

-

50 µl of competing ligand (e.g., CNQX, DNQX, or unlabeled AMPA) at various concentrations

-

900 µl of the membrane preparation (approximately 0.2-0.4 mg of protein)

-

-

The mixture was incubated on ice for 30 minutes.

-

The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

-

The filters were washed three times with 4 ml of ice-cold buffer.

-

The radioactivity retained on the filters was measured by liquid scintillation counting.

3. Data Analysis:

-

Non-specific binding was determined in the presence of a high concentration of unlabeled AMPA (e.g., 1 mM).

-

Specific binding was calculated by subtracting non-specific binding from total binding.

-

IC50 values were determined by non-linear regression analysis of the competition binding curves.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is representative of the methods used to functionally characterize the antagonist properties of quinoxalinediones on spinal cord neurons.

1. Slice Preparation:

-

The spinal cord was rapidly dissected from a young rat and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF).

-

Transverse slices (300-500 µm thick) were cut using a vibratome.

-

Slices were allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

2. Recording:

-

A single slice was transferred to a recording chamber and continuously perfused with oxygenated ACSF.

-

Neurons in the ventral horn were visualized using a microscope with differential interference contrast optics.

-

Whole-cell patch-clamp recordings were made using borosilicate glass pipettes (3-7 MΩ resistance) filled with an intracellular solution.

-

Recordings were performed in voltage-clamp mode to measure agonist-induced currents.

3. Drug Application:

-

Glutamate receptor agonists (e.g., quisqualate, kainate, NMDA) were applied to the slice via the perfusion system or by local pressure application from a micropipette.

-

The quinoxalinedione antagonist (e.g., CNQX) was then added to the perfusion solution, and the agonist application was repeated to observe the blocking effect.

-

A washout period with antagonist-free ACSF was performed to confirm the reversibility of the block.

4. Data Analysis:

-

The amplitude of the agonist-induced inward current was measured before, during, and after the application of the antagonist.

-

Dose-response curves were constructed to determine the potency of the antagonist.

Signaling Pathway: Competitive Antagonism at the AMPA Receptor

Quinoxalinediones act as competitive antagonists at the AMPA receptor. They bind to the same site as the endogenous agonist, glutamate, but do not activate the receptor. By occupying the binding site, they prevent glutamate from binding and opening the ion channel, thereby inhibiting excitatory postsynaptic currents.

References

- 1. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

6,7-Dichloroquinoxaline-2,3-dione: A Competitive Antagonist at the NMDA Receptor Glycine Site

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, and numerous neurological processes. The activation of the NMDA receptor is unique as it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its distinct binding sites. The glycine binding site on the GluN1 subunit of the NMDA receptor has emerged as a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. Antagonists at this site can modulate NMDA receptor activity, offering a more subtle and potentially safer pharmacological approach compared to direct channel blockers or competitive antagonists at the glutamate binding site.

Quinoxaline-2,3-dione derivatives are a well-established class of compounds that interact with ionotropic glutamate receptors. While compounds like 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) are primarily recognized as competitive antagonists at AMPA and kainate receptors, they also exhibit activity at the NMDA receptor glycine site. 6,7-Dichloroquinoxaline-2,3-dione (DCQX) has been identified as a particularly selective competitive antagonist for the strychnine-insensitive glycine binding site on the NMDA receptor complex.[1][2] This selectivity makes DCQX a valuable research tool for dissecting the physiological and pathological roles of the NMDA receptor glycine site.

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the pharmacology of DCQX.

Mechanism of Action and Receptor Specificity

DCQX exerts its pharmacological effects by competitively inhibiting the binding of glycine and other co-agonists to the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2] This competitive antagonism prevents the conformational changes required for channel opening, even in the presence of glutamate, thereby reducing NMDA receptor-mediated ion flux.

Studies have shown that DCQX can abolish the potentiation of [³H]MK-801 binding induced by L-glutamate, an effect that can be reversed by the addition of glycine.[2] This provides strong evidence for its specific action at the glycine co-agonist site. Notably, DCQX has been reported to have minimal or no activity at the glutamate binding site of the NMDA receptor or at AMPA and kainate receptors, distinguishing it from other quinoxaline-dione derivatives like DNQX and CNQX.[1]

Signaling Pathway of NMDA Receptor Activation and DCQX Antagonism

The following diagram illustrates the signaling pathway of NMDA receptor activation and the point of intervention for DCQX.

Quantitative Data

| Compound | Receptor Subtype | Assay Type | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| DNQX | AMPA | Radioligand Binding | - | 0.5 | [3] |

| Kainate | Radioligand Binding | - | 2 | [3] | |

| NMDA (Glycine Site) | Radioligand Binding | - | 40 | [3] | |

| CNQX | Kainate | Electrophysiology | 2.5 | - | [4] |

| Quisqualate (AMPA) | Electrophysiology | 3.5 | - | [4] | |

| NMDA | Electrophysiology | 96 | - | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antagonist activity of DCQX.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol describes a competitive binding assay to determine the affinity of DCQX for the glycine binding site on the NMDA receptor using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of DCQX at the strychnine-insensitive glycine binding site of the NMDA receptor.

Materials:

-

Rat cortical membranes (prepared or commercially available)

-

[³H]Glycine or other suitable radioligand for the glycine site

-

DCQX

-

Unlabeled glycine (for determining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Workflow Diagram:

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Rat cortical membranes, [³H]Glycine, and assay buffer.

-

Non-specific Binding: Rat cortical membranes, [³H]Glycine, and a high concentration of unlabeled glycine.

-

Competition: Rat cortical membranes, [³H]Glycine, and varying concentrations of DCQX.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DCQX concentration.

-

Determine the IC₅₀ value (the concentration of DCQX that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Electrophysiological Recording of NMDA Receptor Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to functionally assess the antagonist activity of DCQX on NMDA receptor-mediated currents in cultured neurons.

Objective: To characterize the functional antagonism of DCQX on NMDA receptor-mediated currents and determine its mode of inhibition.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

External solution (containing physiological concentrations of ions, including Mg²⁺)

-

Internal solution (for the patch pipette)

-

NMDA

-

Glycine

-

DCQX

-

Patch-clamp amplifier and data acquisition system

-

Microscope and micromanipulators

Procedure:

-

Cell Culture: Plate and maintain primary neurons on glass coverslips.

-

Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with external solution.

-

Whole-Cell Patch-Clamp:

-

Obtain a giga-ohm seal between a glass micropipette filled with internal solution and the membrane of a neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential (e.g., -60 mV).

-

-

Application of Agonists and Antagonist:

-

Apply a solution containing NMDA and a sub-saturating concentration of glycine to elicit an inward current.

-

After establishing a stable baseline response, co-apply varying concentrations of DCQX with the NMDA and glycine solution.

-

To determine the mode of antagonism, construct a glycine dose-response curve in the absence and presence of a fixed concentration of DCQX.

-

-

Data Acquisition and Analysis:

-

Record the NMDA receptor-mediated currents.

-

Measure the peak amplitude of the inward currents in the absence and presence of DCQX.

-

Plot the normalized current response against the concentration of DCQX to determine the IC₅₀ value.

-

Analyze the shift in the glycine dose-response curve in the presence of DCQX to confirm competitive antagonism (a rightward shift without a change in the maximal response is indicative of competitive antagonism).

-

Conclusion

This compound (DCQX) is a valuable pharmacological tool for the investigation of the NMDA receptor glycine site. Its selectivity as a competitive antagonist at this site allows for the specific modulation of NMDA receptor function. While a comprehensive quantitative dataset on its binding affinities is not yet widely available, the experimental protocols detailed in this guide provide a clear path for researchers to characterize DCQX and similar compounds. The continued investigation of selective glycine site antagonists like DCQX holds significant promise for the development of novel therapeutics for a range of neurological disorders.

References

- 1. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abolition of the NMDA-mediated responses by a specific glycine antagonist, this compound (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitative physiological characterization of a quinoxalinedione non- NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,7-dichloroquinoxaline-2,3-dione (CAS Number: 146847-76-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 6,7-dichloroquinoxaline-2,3-dione (CAS No. 146847-76-9), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document consolidates available data on its physicochemical characteristics, provides a detailed synthesis protocol, and explores its mechanism of action as a competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor. Experimental protocols for evaluating its biological activity are detailed, and its role within the broader context of quinoxaline-2,3-dione derivatives as modulators of excitatory amino acid receptors is discussed.

Chemical Properties and Structure

This compound, also known as DCQX, is a heterocyclic organic compound. Its structure is characterized by a quinoxaline core with two chlorine atoms substituted at the 6 and 7 positions and two ketone groups at the 2 and 3 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 146847-76-9 | [1] |

| Molecular Formula | C₈H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 229.02 g/mol | [1] |

| IUPAC Name | 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione | N/A |

| Synonyms | DCQX, 2,3-Quinoxalinedione, 6,7-dichloro- | [1] |

| Melting Point | Not explicitly available for this specific compound. Related compounds like 2,6-dichloroquinoxaline have a melting point of 153-157 °C, and 6,7-dichloro-2,3-dimethylquinoxaline has a melting point of 189-193 °C[2]. | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Structure:

Synthesis

General Experimental Protocol for Synthesis of Quinoxaline-2,3-diones

This protocol is adapted from a general method for the synthesis of quinoxaline-diones and may be applicable for the synthesis of this compound.

Materials:

-

4,5-dichloro-1,2-phenylenediamine

-

Oxalic acid

-

Mortar and pestle

-

Ethanol (for recrystallization)

Procedure:

-

In a mortar, take equimolar amounts of 4,5-dichloro-1,2-phenylenediamine and oxalic acid.

-

Grind the mixture vigorously with a pestle at room temperature for the time specified by monitoring the reaction progress (e.g., by TLC).

-

Upon completion of the reaction, the solid product is obtained.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Biological Activity and Mechanism of Action

This compound is a well-characterized antagonist of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.

Selective Antagonism at the NMDA Receptor Glycine Site

DCQX acts as a competitive antagonist that is highly selective for the strychnine-insensitive glycine binding site on the NMDA receptor complex. This is a crucial modulatory site, as the binding of a co-agonist, either glycine or D-serine, is required for the activation of the NMDA receptor by glutamate. By competitively binding to this site, DCQX prevents the co-agonist from binding and, consequently, inhibits the opening of the ion channel, even in the presence of glutamate. This selective action means that DCQX does not affect binding at the glutamate site or other sites on the NMDA receptor complex.

Downstream Signaling Pathways

The activation of NMDA receptors leads to an influx of Ca²⁺ ions, which acts as a second messenger to trigger a cascade of intracellular signaling pathways. These pathways are crucial for synaptic plasticity, learning, and memory, but their overactivation can lead to excitotoxicity and neuronal cell death. By blocking the glycine site, DCQX effectively inhibits these downstream signaling events.

Experimental Protocols

The biological activity of this compound can be characterized using several in vitro assays.

Radioligand Binding Assay for the Glycine Site

This assay measures the ability of DCQX to displace the binding of a radiolabeled ligand, such as [³H]glycine, to the NMDA receptor.

Materials:

-

Rat brain synaptic membranes

-

[³H]glycine (radioligand)

-

This compound (test compound)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain synaptic membranes according to standard protocols.

-

Incubate the membranes with a fixed concentration of [³H]glycine in the absence or presence of varying concentrations of DCQX.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of DCQX that inhibits 50% of the specific [³H]glycine binding (IC₅₀) can be calculated to determine its binding affinity.

[³H]MK-801 Binding Assay

This assay indirectly assesses the functional antagonism of DCQX at the NMDA receptor. MK-801 is a non-competitive antagonist that binds to the open ion channel of the NMDA receptor. Its binding is enhanced in the presence of both glutamate and a glycine site co-agonist.

Materials:

-

Rat brain synaptic membranes

-

[³H]MK-801 (radioligand)

-

L-glutamate

-

Glycine

-

This compound (test compound)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain synaptic membranes.

-

Incubate the membranes with [³H]MK-801 in the presence of L-glutamate and glycine, with and without DCQX.

-

Follow the filtration and washing steps as described in the [³H]glycine binding assay.

-

Measure the radioactivity. A decrease in [³H]MK-801 binding in the presence of DCQX indicates that it is preventing the channel from opening.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through NMDA receptors in cultured neurons or brain slices, providing a functional assessment of antagonism by DCQX.

Materials:

-

Cultured neurons or acute brain slices

-

Patch-clamp rig with amplifier and data acquisition system

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

NMDA and glycine (agonists)

-

This compound (test compound)

Procedure:

-

Prepare cultured neurons or brain slices for recording.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Perfuse the cell with aCSF containing NMDA and glycine to elicit an inward current.

-

Apply DCQX to the bath and observe the effect on the NMDA-induced current.

-

A reduction or abolition of the current in the presence of DCQX confirms its antagonistic activity. The concentration-response relationship can be determined to calculate the IC₅₀.

Conclusion

This compound is a valuable research tool for investigating the role of the glycine modulatory site of the NMDA receptor in various physiological and pathological processes. Its high selectivity makes it a more precise tool than non-selective NMDA receptor antagonists. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the synthesis, characterization, and utilization of this important pharmacological agent. Further studies are warranted to fully elucidate its therapeutic potential in neurological disorders characterized by NMDA receptor dysfunction.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 6,7-Dichloroquinoxaline-2,3-dione (DCQX)

This technical guide provides a comprehensive overview of this compound (DCQX), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document consolidates key findings on its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization, serving as a vital resource for professionals in neuroscience research and drug development.

Introduction

This compound, commonly referred to as DCQX, is a member of the quinoxalinedione class of compounds, which are recognized for their activity as antagonists of ionotropic glutamate receptors.[1] Early research into quinoxalinediones like CNQX and DNQX identified them as potent antagonists of non-NMDA receptors (AMPA and kainate).[2][3] However, DCQX distinguishes itself through its remarkable selectivity. It primarily acts as a competitive antagonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor complex.[4][5] This selectivity provides a more targeted approach to modulating NMDA receptor activity, which is implicated in numerous neurological processes and disorders, including synaptic plasticity, excitotoxicity, and neurodegeneration.

Mechanism of Action: Selective NMDA Receptor Antagonism

The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become activated.[6] Upon activation, the channel opens, allowing the influx of Ca²⁺, which triggers a wide range of intracellular signaling cascades.

DCQX exerts its inhibitory effect by competing with glycine for its binding site on the GluN1 subunit of the NMDA receptor.[4][5] By occupying this site, DCQX prevents the conformational changes necessary for channel opening, even when glutamate is bound to the GluN2 subunit. This targeted antagonism blocks NMDA receptor-mediated currents and downstream signaling. Crucially, studies have shown that the inhibitory effects of DCQX can be attenuated or reversed by increasing the concentration of glycine, confirming its competitive mechanism of action.[4]

Pharmacological Properties

The defining characteristic of DCQX is its high selectivity for the NMDA receptor glycine site over other glutamate receptor binding sites. While specific quantitative binding affinity values (Kᵢ or IC₅₀) for DCQX are not consistently reported in foundational literature, its selectivity has been qualitatively and comparatively demonstrated.

Receptor Selectivity Profile

Experiments using radioligand binding assays on rat brain synaptic membranes have established the selectivity of DCQX.[4] It effectively displaces [³H]glycine binding but does not inhibit the binding of ligands to the glutamate site on the NMDA receptor or to AMPA/kainate receptors.[4]

| Receptor Site | Ligand Used in Assay | Effect of DCQX | Reference |

| NMDA - Glycine Site | [³H]glycine | Inhibits Binding | [4] |

| NMDA - Glutamate Site | [³H]glutamate | No Inhibition | [4] |

| NMDA - Channel Site | [³H]MK-801 | Inhibits (reversed by glycine) | [4] |

| AMPA / Kainate Receptors | [³H]AMPA / [³H]kainate | Little to no action | [5][7] |

Key Experimental Methodologies

The characterization of DCQX involves chemical synthesis followed by a series of in vitro assays to determine its binding affinity, selectivity, and functional effects.

Protocol 1: Synthesis of this compound

The synthesis of DCQX is typically achieved via a condensation reaction between a substituted o-phenylenediamine and a dicarbonyl compound.

Materials:

-

4,5-Dichlorobenzene-1,2-diamine

-

Diethyl oxalate

-

Ethanol (or a similar suitable solvent)

-

Hydrochloric acid (for acidification)

Procedure:

-

Condensation: Dissolve 4,5-dichlorobenzene-1,2-diamine in ethanol in a round-bottom flask. Add an equimolar amount of diethyl oxalate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution.

-

Isolation: If precipitation is incomplete, the solvent can be partially evaporated, or the mixture can be acidified with HCl to promote precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol and then water to remove unreacted starting materials and byproducts.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Protocol 2: Radioligand Binding Assay for NMDA Glycine Site

This protocol determines the binding affinity and selectivity of DCQX using synaptic membranes prepared from rodent brains.[4]

Materials:

-

Triton X-100 treated rat brain synaptic membranes

-

[³H]glycine (radioligand)

-

Tris-HCl buffer (pH 7.4)

-

DCQX and other test compounds

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrains in a buffered sucrose solution. Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction. Treat the membranes with Triton X-100 to remove endogenous ligands.

-

Assay Setup: In test tubes, combine the synaptic membrane preparation, [³H]glycine at a fixed concentration (e.g., 10-20 nM), and varying concentrations of the test compound (DCQX).

-

Incubation: Incubate the mixture on ice for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled glycine. Calculate the specific binding at each concentration of DCQX. Plot the data to generate a dose-response curve and calculate the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ).

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the ability of DCQX to inhibit NMDA receptor-mediated currents in cultured neurons or brain slices.[1]

Materials:

-

Cultured neurons (e.g., hippocampal or cortical) or acute brain slices

-

External recording solution (containing Mg²⁺, Ca²⁺, Na⁺, K⁺, Cl⁻, buffered to pH 7.4)

-

Internal pipette solution (containing a K⁺ salt like K-gluconate, EGTA, ATP, GTP, buffered to pH 7.3)

-

NMDA and Glycine (agonists)

-

DCQX

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

-

Preparation: Place the cultured neurons or brain slice in a recording chamber on the stage of a microscope and perfuse with the external solution.

-

Patching: Using a glass micropipette filled with the internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a target neuron.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows control of the cell's membrane potential and measurement of transmembrane currents.

-

Baseline Recording: Clamp the neuron's membrane potential at a negative value (e.g., -60 mV). Apply a solution containing NMDA and glycine to elicit an inward current through the NMDA receptors. Record this baseline response.

-

Compound Application: Perfuse the chamber with a solution containing NMDA, glycine, and a specific concentration of DCQX.

-

Effect Measurement: Record the NMDA receptor-mediated current in the presence of DCQX. A reduction in the current amplitude indicates an antagonistic effect.

-

Dose-Response: Repeat steps 4-6 with varying concentrations of DCQX to construct a dose-response curve and determine the IC₅₀ for the functional inhibition of the NMDA receptor.

Conclusion

This compound (DCQX) is a valuable pharmacological tool for the study of glutamatergic neurotransmission. Its high selectivity as a competitive antagonist for the glycine co-agonist site of the NMDA receptor allows for precise modulation of this critical ion channel. The methodologies detailed in this guide provide a framework for the synthesis, characterization, and functional evaluation of DCQX and related compounds, aiding researchers in the ongoing development of novel therapeutics for neurological disorders.

References

- 1. brainxell.com [brainxell.com]

- 2. rcsb.org [rcsb.org]

- 3. scientifica.uk.com [scientifica.uk.com]

- 4. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DCQX | CAS 25983-13-5 | Tocris Bioscience [tocris.com]

- 6. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

6,7-Dichloroquinoxaline-2,3-dione: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dichloroquinoxaline-2,3-dione (DCQX) is a significant chemical entity within the quinoxalinedione class of compounds, which are recognized for their potent and diverse biological activities. This technical guide provides a comprehensive overview of the biological activity of DCQX, with a primary focus on its well-established role as an antagonist of ionotropic glutamate receptors. This document synthesizes key findings from preclinical research, presenting quantitative data on receptor binding and functional antagonism, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience drug discovery and development.

Introduction

Quinoxaline-2,3-diones are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[1] A prominent member of this family, this compound (DCQX), has been extensively studied for its effects on the central nervous system. The primary mechanism of action for DCQX is its interaction with ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] These receptors are crucial for mediating fast excitatory synaptic transmission in the brain and are implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity.[4]

DCQX has been characterized as a potent and selective competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[2] This site is a co-agonist site, meaning that both glycine and glutamate must bind to the receptor for it to be fully activated.[5] By blocking the glycine binding site, DCQX can allosterically inhibit NMDA receptor function.[5] Additionally, DCQX and other quinoxalinediones exhibit antagonist activity at AMPA and kainate receptors, making them valuable tools for dissecting the roles of these different glutamate receptor subtypes in neuronal function.[6]

Quantitative Biological Data

The following tables summarize the quantitative data for this compound (DCQX) and related quinoxalinedione compounds, providing a comparative view of their potency at different glutamate receptor subtypes.

Table 1: Binding Affinity of Quinoxalinediones at Glutamate Receptors

| Compound | Receptor Subtype | Radioligand | Assay Type | Ki (nM) | Reference |

| DCQX | NMDA (Glycine Site) | [3H]Glycine | Competitive Binding | High Affinity* | [2] |

| 5,7-DCKA | NMDA (Glycine Site) | [3H]Glycine | Competitive Binding | 79 | [7] |

| CNQX | AMPA | [3H]AMPA | Competitive Binding | 300 | [6] |

| CNQX | Kainate | [3H]Kainate | Competitive Binding | 1500 | [6] |

| CNQX | NMDA (Glycine Site) | [3H]Glycine | Competitive Binding | 25000 | [6] |

| DNQX | AMPA | [3H]AMPA | Competitive Binding | 500 | [8] |

| DNQX | Kainate | [3H]Kainate | Competitive Binding | 2000 | [8] |

| DNQX | NMDA | [3H]TCP | Functional (inhibition) | 40000 | [8] |

*Note: The original publication by Yoneda et al. (1990) describes DCQX as a high-affinity antagonist but does not provide a specific Ki value in the abstract.[2]

Table 2: Functional Antagonism of Quinoxalinediones at Glutamate Receptors

| Compound | Receptor Subtype | Functional Assay | IC50/EC50 (µM) | Reference |

| CNQX | AMPA | Electrophysiology (rat spinal cord) | - | [9] |

| DNQX | AMPA | Digital Holographic Microscopy | 0.11 - 0.12 | [2] |

| DNQX | NMDA | Neurotoxicity Assay | Potent Neuroprotection | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

NMDA Receptor Glycine Site Radioligand Binding Assay ([3H]Glycine)

This protocol is adapted from established methods for measuring binding to the strychnine-insensitive glycine site on the NMDA receptor complex.

Materials:

-

Rat cortical membranes (prepared from adult male Sprague-Dawley rats)

-

[3H]Glycine (specific activity ~40-60 Ci/mmol)

-

Binding Buffer: 50 mM Tris-acetate, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-acetate, pH 7.4

-

This compound (DCQX) and other test compounds

-

Glycine (for non-specific binding determination)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes. Wash the resulting pellet by resuspension and centrifugation three times to remove endogenous ligands.

-

Binding Reaction: In a final volume of 500 µL, combine:

-

100-200 µg of membrane protein

-

[3H]Glycine (final concentration ~10-20 nM)

-

Varying concentrations of DCQX or other competitor compounds

-

Binding Buffer

-

-

Incubation: Incubate the reaction tubes at 4°C for 30 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold Wash Buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled glycine (e.g., 1 mM). Calculate specific binding by subtracting non-specific binding from total binding. Analyze competitive binding data using non-linear regression to determine the Ki of the test compounds.

AMPA Receptor Radioligand Binding Assay ([3H]AMPA)

This protocol outlines a standard procedure for assessing the binding of compounds to the AMPA receptor.

Materials:

-

Rat forebrain membranes

-

[3H]AMPA (specific activity ~50-70 Ci/mmol)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

DCQX and other test compounds

-

L-Glutamate (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail and scintillation counter

Procedure:

-

Membrane Preparation: Prepare rat forebrain membranes as described for the NMDA receptor binding assay.

-

Binding Reaction: In a final volume of 500 µL, combine:

-

100-200 µg of membrane protein

-

[3H]AMPA (final concentration ~5-10 nM)

-

Varying concentrations of DCQX or other competitor compounds

-

Binding Buffer (the inclusion of KSCN enhances the binding of agonists and antagonists)

-

-

Incubation: Incubate the reaction tubes at 4°C for 60 minutes.

-

Filtration and Quantification: Follow the same procedure as for the [3H]Glycine binding assay.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled L-glutamate (e.g., 1 mM). Calculate the Ki of the test compounds from competitive binding curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by DCQX and a typical experimental workflow for its characterization.

References

- 1. Chemistry, biological properties and SAR analysis of quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]

- 7. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Pharmacodynamics of the Glutamate Receptor Antagonists in the Rat Barrel Cortex [frontiersin.org]

Understanding the Structure-Activity Relationship of Dichlorinated Quinoxalinediones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalinediones represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, dichlorinated quinoxalinediones have emerged as a scaffold of particular interest, demonstrating potent activity as antagonists of ionotropic glutamate receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the N-methyl-D-aspartate (NMDA) receptor.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of dichlorinated quinoxalinediones, with a focus on their role as competitive antagonists at non-NMDA glutamate receptors.[1] The document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of pertinent pathways and workflows to aid in the understanding and future development of these compounds.

Core Structure and Synthesis

The foundational structure of the compounds discussed herein is the 6,7-dichloroquinoxaline-2,3-dione scaffold. The synthesis of this core can be achieved through various routes, with a common method involving the condensation of 4,5-dichloro-1,2-phenylenediamine with oxalic acid. Further modifications, particularly at the 5-position, have been explored to modulate the activity and properties of these compounds.

A general synthetic pathway to 6,7-dichloro-5,8-quinoxalinedione has been described, starting from 4-aminophenol and proceeding through several steps, including a key chloroxidation reaction.[3][4]

Structure-Activity Relationship (SAR)

The biological activity of dichlorinated quinoxalinediones is highly dependent on the nature and position of substituents on the quinoxaline ring system. While much of the detailed SAR for dichlorinated analogs has been elucidated in the context of NMDA receptor antagonism, the findings provide valuable insights for the design of AMPA receptor antagonists.

Substitutions at the 6- and 7-Positions

The presence of dichloro groups at the 6- and 7-positions of the quinoxaline-2,3-dione core is a critical determinant of antagonist activity at glutamate receptors. These electron-withdrawing groups are thought to enhance the binding affinity of the molecule to the receptor.

N-Substitution

Substitution at the N1 and N4 positions of the quinoxalinedione ring has been shown to significantly impact both the activity and the mode of action (agonist versus antagonist). For instance, the introduction of a 2'-amino-2'-carboxyethyl group at the N1 position can convert an antagonist into an agonist, depending on the stereochemistry and other substitutions on the quinoxaline ring.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the activity of various dichlorinated quinoxalinedione derivatives. It is important to note that a significant portion of the detailed SAR studies for dichlorinated analogs has focused on their interaction with the glycine binding site of the NMDA receptor.

| Compound | Substitution | Target | Assay | Activity (IC50/Ki/EC50) | Reference |

| DCQX (this compound) | - | NMDA (Glycine Site) | [3H]glycine binding | - | [2] |

| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | Cyano and Nitro at 6 and 7 | AMPA/Kainate | Whole-cell recording | Ki = 2.5 µM (Kainate), 3.5 µM (Quisqualate) | [6][7] |

| DNQX (6,7-dinitroquinoxaline-2,3-dione) | Dinitro at 6 and 7 | AMPA | [3H]AMPA binding | IC50 = 0.74 µM | [5] |

| Methyl-substituted analog | Methyl at 6 and 7 | AMPA | [3H]AMPA binding | IC50 = 22-51 µM | [5] |

Experimental Protocols

[3H]AMPA Radioligand Binding Assay

This assay is a standard method for determining the binding affinity of a compound to the AMPA receptor.

1. Membrane Preparation:

-

Adult male Sprague-Dawley rats (220–250 g) are euthanized, and the brainstems are dissected.[8]

-

The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[8]

-

The homogenate undergoes a series of centrifugations to isolate the cell membranes and remove endogenous glutamate.[8]

-

The final pellet is resuspended in 0.3 M sucrose and stored at -70°C.[8]

2. Binding Assay:

-

The prepared membranes are washed and resuspended in 50 mM Tris-HCl buffer (pH 7.4) containing 100 mM KSCN.[8]

-

The membranes are incubated with a fixed concentration of [3H]AMPA (e.g., 200 nM) and varying concentrations of the test compound in a final volume of 1 ml.[8]

-

The reaction is carried out at 25°C for 60 minutes.[8]

-

Bound and free radioligand are separated by filtration through GF/C filters.[8]

-

The filters are washed with ice-cold Tris-HCl buffer.[8]

-

Non-specific binding is determined in the presence of a high concentration of non-radioactive glutamate (1 mM).[8]

-

The radioactivity retained on the filters is quantified using a scintillation counter.[8]

References

- 1. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A NEW SYNTHETIC ROUTE TO 6,7-DICHLORO-5,8-QUINOXALINE-DIONE AND SYNTHESIS OF ITS DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative physiological characterization of a quinoxalinedione non- NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [3H]AMPA Binding [bio-protocol.org]

Spectroscopic Profile of 6,7-Dichloroquinoxaline-2,3-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 6,7-dichloroquinoxaline-2,3-dione, a selective competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This document outlines the expected spectroscopic data based on the analysis of structurally similar compounds, details the experimental protocols for acquiring such data, and visualizes the compound's mechanism of action and the analytical workflow.

Core Spectroscopic Data

Table 1: Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium | N-H stretching (in solid state due to tautomerism) |

| 1720-1680 | Strong | C=O stretching (dione carbonyls) |

| 1610-1580 | Medium | C=C aromatic stretching |

| 1480-1450 | Medium | Aromatic ring vibrations |

| 1250-1200 | Medium | C-N stretching |

| 850-800 | Strong | C-H out-of-plane bending (aromatic) |

| 750-700 | Strong | C-Cl stretching |

Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet (broad) | 2H | N-H protons |

| ~7.8 | Singlet | 1H | Aromatic H-5 |

| ~7.6 | Singlet | 1H | Aromatic H-8 |

Table 3: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~155 | C=O (C-2 and C-3) |

| ~135 | C-Cl (C-6 and C-7) |

| ~130 | Quaternary aromatic C (C-4a and C-8a) |

| ~120 | Aromatic C-H (C-5 and C-8) |

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 230/232/234 | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |

| 202/204/206 | [M-CO]⁺ |

| 174/176/178 | [M-2CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from protocols for similar quinoxaline derivatives.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The solid sample of this compound is finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A JASCO FTIR-4160 spectrometer or an equivalent instrument is used.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 2 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: A Bruker AVANCE II+ 600 spectrometer or a similar high-field NMR instrument is utilized.

-

Data Acquisition:

-

¹H NMR: Spectra are acquired at a frequency of 600 MHz. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2 seconds.

-

¹³C NMR: Spectra are recorded at a frequency of 150 MHz using a proton-decoupled pulse sequence.

-

2D experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

-

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system or a similar mass spectrometer with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion. Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The characteristic isotopic pattern for a molecule containing two chlorine atoms is observed.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

NMDA Receptor Antagonism by this compound